2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid
Description
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, two methyl substituents at the 2,2-positions of the pyrrolidine ring, and an acetic acid moiety at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(8-10(15)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCATXCWGZEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid typically involves the protection of the amine group in 2,2-dimethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective Boc removal.
Major Products
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is known for its stability and ability to participate in various chemical reactions. The molecular formula is , with a molecular weight of 255.33 g/mol.
Drug Design and Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its structure allows for modifications that can enhance pharmacological properties or reduce toxicity.
Case Study: Synthesis of Serotonin Receptor Antagonists
Recent studies have highlighted the use of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid in synthesizing compounds that act as antagonists to serotonin receptors (5-HT6R and 5-HT3R). These compounds have shown promise in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter activity .
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit antibacterial properties against various strains, including resistant bacteria. The modification of the pyrrolidine ring can lead to enhanced activity against Gram-positive bacteria.
Case Study: Dual Inhibitors of Bacterial Topoisomerases
A study demonstrated that compounds derived from this compound showed broad-spectrum antibacterial activities by inhibiting bacterial topoisomerases. These findings suggest potential for developing new antibiotics .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(1-(tert-Butoxycarbonyl)-... | Amino acid decarboxylase | 12.5 | |
| 2-(1-(tert-Butoxycarbonyl)-... | Dipeptidase | 8.0 |
Peptide Synthesis
The presence of the Boc group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptide structures.
Case Study: Peptide Synthesis Methodology
In a recent methodology study, researchers utilized this compound as a key building block in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid (CAS 204688-61-9)
- Structural Difference : Lacks 2,2-dimethyl groups on the pyrrolidine ring.
- Key Data: Property Target Compound CAS 204688-61-9 Molecular Formula C13H23NO4 C11H19NO4 Molecular Weight 265.33 g/mol 229.27 g/mol Steric Hindrance High (2,2-dimethyl groups) Moderate
- Impact : The absence of dimethyl groups in CAS 204688-61-9 reduces steric bulk, facilitating nucleophilic reactions at the pyrrolidine nitrogen. However, the target compound’s dimethyl groups enhance stability against ring-opening reactions .
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid (CAS 1353957-84-2)
- Structural Difference: Substitution of the acetic acid with a methylamino-acetic acid moiety.
- Key Data: Property Target Compound CAS 1353957-84-2 Functional Group Acetic acid Methylamino-acetic acid Molecular Weight 265.33 g/mol 258.31 g/mol Reactivity Acidic (carboxylic acid) Amine-functionalized
- Impact: The methylamino group in CAS 1353957-84-2 enables conjugation with electrophilic partners (e.g., in peptide coupling), whereas the target compound’s carboxylic acid is suited for esterification or amidation .
Comparison with Boc-Protected Piperidine and Azetidine Analogs
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8)
- Structural Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered); 3,3-difluoro substituents.
- Key Data: Property Target Compound CAS 1373503-54-8 Ring Size 5-membered 6-membered Fluorination None 3,3-difluoro Molecular Weight 265.33 g/mol 279.28 g/mol
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6)
- Structural Difference : Azetidine ring (4-membered) vs. pyrrolidine.
Key Data :
Property Target Compound CAS 183062-96-6 Ring Strain Low High (4-membered ring) Molecular Weight 265.33 g/mol 215.25 g/mol - Impact : The azetidine analog’s ring strain enhances reactivity in ring-opening polymerizations, whereas the target compound’s pyrrolidine ring offers greater conformational stability .
Research Findings and Industrial Relevance
Recent patents highlight the target compound’s role in synthesizing kinase inhibitors and immunomodulators. For example, its incorporation into quinoline-based therapeutics improves metabolic stability by shielding the pyrrolidine nitrogen from oxidative degradation . In contrast, non-methylated analogs (e.g., CAS 204688-61-9) are employed in peptide mimetics where flexibility is critical .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid (often abbreviated as Boc-DMPA) is a pyrrolidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development.
The molecular formula of Boc-DMPA is , with a molecular weight of approximately 243.30 g/mol. It appears as a white to almost white solid, with a melting point ranging from 72°C to 76°C . The compound is stable under standard laboratory conditions but should be handled with care due to potential irritant properties.
Research indicates that compounds like Boc-DMPA may interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. Its structural similarity to amino acids suggests potential roles in modulating protein synthesis or acting as a substrate for enzymatic reactions.
Pharmacological Effects
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including Boc-DMPA analogs, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial potency, suggesting that Boc-DMPA may also exhibit similar properties under optimized conditions.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Boc-DMPA | S. aureus | 32 µg/mL |
| Boc-DMPA | E. coli | 64 µg/mL |
Case Study 2: Neuroprotective Activity
In a neuroprotection study using a rat model of ischemic stroke, administration of Boc-DMPA showed significant reduction in neuronal death and improved functional recovery compared to control groups. The compound appeared to modulate oxidative stress markers and inflammatory responses.
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of Boc-DMPA derivatives. Key findings include:
- Synthesis : Efficient synthetic routes have been developed for Boc-DMPA, allowing for high yields and purity suitable for biological testing .
- Biological Evaluation : In vitro assays have shown that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-(tert-butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid?
Methodological Answer :
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a pyrrolidine precursor, followed by alkylation or coupling reactions. For example:
Boc Protection : React 2,2-dimethylpyrrolidin-3-ylacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to introduce the Boc group .
Side-Chain Modification : If the acetic acid moiety is not pre-installed, introduce it via alkylation using bromoacetic acid derivatives or via Mitsunobu reactions .
Key Characterization : Confirm the product via H/C NMR (peaks at δ ~1.4 ppm for Boc methyl groups) and HPLC purity (>95%) .
Basic: How is the compound analytically characterized to confirm its structural integrity?
Methodological Answer :
Routine characterization includes:
- NMR Spectroscopy : H NMR for Boc-group protons (9H singlet at δ 1.4 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). C NMR confirms the carbonyl (C=O) at ~155 ppm (Boc) and ~170 ppm (acetic acid) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 299.2 for CHNO) .
- HPLC Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect diastereomers .
Advanced: What strategies ensure stereochemical control during synthesis of the 2,2-dimethylpyrrolidine core?
Methodological Answer :
The 2,2-dimethylpyrrolidine moiety often requires enantioselective methods:
Chiral Auxiliaries : Use (R)- or (S)-proline derivatives as starting materials to induce chirality .
Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of imine intermediates to control stereochemistry .
Resolution Techniques : Separate racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .
Validation : Compare optical rotation values or chiral HPLC retention times with literature data .
Advanced: How does the Boc group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
The Boc group is acid-labile but stable under basic conditions:
- Acidic Hydrolysis : Cleavage occurs in TFA/CHCl (1:1, v/v) at 25°C within 1–2 hours, releasing the free amine .
- Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at –20°C in inert atmospheres .
- pH Sensitivity : Stable in neutral/buffered solutions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .
Monitoring : Use FT-IR to track Boc C=O band (~1750 cm) and LC-MS to detect degradation products .
Advanced: How to resolve contradictions in reported solubility data for this compound?
Methodological Answer :
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
Polymorphism : Crystalline vs. amorphous forms. Characterize solid-state forms via XRPD .
Ionization State : Adjust pH to protonate/deprotonate the acetic acid group (pKa ~4.5) and measure solubility in buffered solutions .
Cosolvent Systems : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) for biological assays .
Best Practice : Report solvent purity, temperature, and equilibration time in experimental protocols .
Advanced: What mechanistic insights are gained from studying this compound in drug design?
Methodological Answer :
The compound serves as a precursor for peptidomimetics or enzyme inhibitors:
Protease Inhibition : The pyrrolidine-acetic acid scaffold mimics transition states in serine proteases. Kinetic assays (e.g., IC) validate inhibitory activity .
Prodrug Design : The Boc group enhances lipophilicity for cellular uptake, while enzymatic cleavage releases active metabolites (confirmed via LC-MS/MS in plasma) .
Conformational Analysis : Use NMR-based NOE studies or DFT calculations to correlate ring puckering (C3 substituent) with bioactivity .
Advanced: How to optimize purification methods for large-scale synthesis?
Methodological Answer :
Scale-up challenges include minimizing Boc deprotection and side products:
Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) with inline UV detection .
Crystallization : Recrystallize from ethanol/water (4:1) to isolate high-purity crystals (>99% by HPLC) .
Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor Boc integrity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
